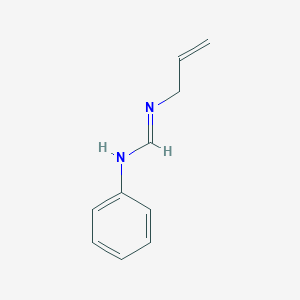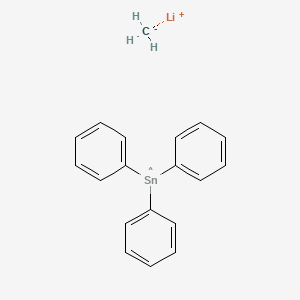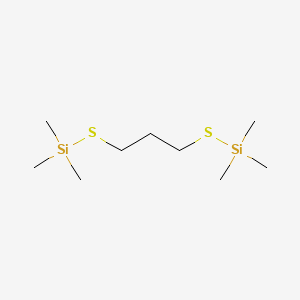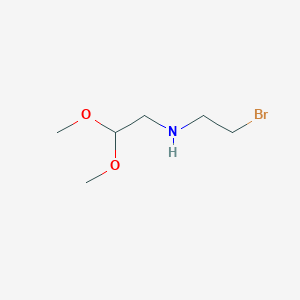![molecular formula C9H9ClN2 B14493370 {[(2-Chlorophenyl)methyl]amino}acetonitrile CAS No. 63086-17-9](/img/structure/B14493370.png)
{[(2-Chlorophenyl)methyl]amino}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2-Chlorophenyl)methyl]amino}acetonitrile is an organic compound with the molecular formula C9H9ClN2 It is a derivative of acetonitrile, where the hydrogen atom is replaced by a 2-chlorophenylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chlorophenyl)methyl]amino}acetonitrile typically involves the reaction of 2-chlorobenzylamine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the large-scale production of this compound with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
{[(2-Chlorophenyl)methyl]amino}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzyl nitriles, while reduction can produce chlorobenzylamines .
Aplicaciones Científicas De Investigación
{[(2-Chlorophenyl)methyl]amino}acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[(2-Chlorophenyl)methyl]amino}acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(2-Bromophenyl)methyl]amino}acetonitrile
- 2-{[(2-Fluorophenyl)methyl]amino}acetonitrile
- 2-{[(2-Iodophenyl)methyl]amino}acetonitrile
Uniqueness
{[(2-Chlorophenyl)methyl]amino}acetonitrile is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity and specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
63086-17-9 |
|---|---|
Fórmula molecular |
C9H9ClN2 |
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methylamino]acetonitrile |
InChI |
InChI=1S/C9H9ClN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,6-7H2 |
Clave InChI |
WUVYAVDQXOKXHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)
![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)

![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)

![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)
![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)




